2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE
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Overview
Description
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
The synthesis of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with an appropriate acylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise in the treatment of various diseases due to its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can be compared with other 1,3,4-thiadiazole derivatives such as:
2-Mercapto-5-methyl-1,3,4-thiadiazole: Known for its antimicrobial properties and used as a pharmaceutical intermediate.
2-Amino-5-methylthio-1,3,4-thiadiazole: Used in the synthesis of various heterocyclic compounds and exhibits significant biological activities.
2-Amino-1,3,4-thiadiazole: A versatile compound used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-9-3-5-11(6-4-9)7-14-12(17)8-18-13-16-15-10(2)19-13/h3-6H,7-8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNDCEMMYQNWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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